molecular formula C24H18N6O3 B11413261 7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11413261
M. Wt: 438.4 g/mol
InChI Key: IWTWIQKXUKGDMX-UHFFFAOYSA-N
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Description

The compound 7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule with a unique structure It features a pyrazole ring fused with a triazatricyclo framework, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.

    Cyclization: The pyrazole derivative is then subjected to cyclization reactions to form the triazatricyclo framework. This step often requires the use of strong acids or bases and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole ring and the triazatricyclo framework.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.

    Triazatricyclo derivatives: Compounds with similar triazatricyclo frameworks but different substituents.

Uniqueness

7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18N6O3

Molecular Weight

438.4 g/mol

IUPAC Name

7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C24H18N6O3/c1-14-9-10-19-26-21-18(23(32)28(19)13-14)11-16(12-25)22(31)29(21)20-15(2)27(3)30(24(20)33)17-7-5-4-6-8-17/h4-11,13H,1-3H3

InChI Key

IWTWIQKXUKGDMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C#N)C=C1

Origin of Product

United States

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